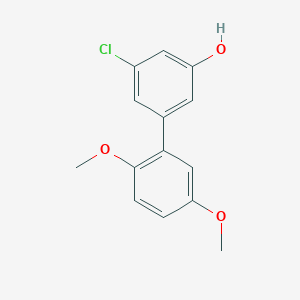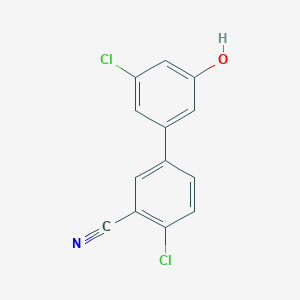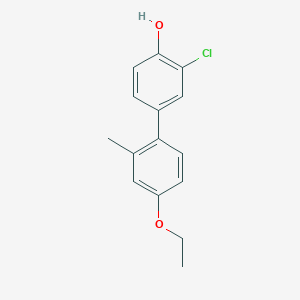
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) is a synthetic compound belonging to the phenolic family of compounds. It is a colorless crystalline solid with a molecular weight of 290.5 g/mol and a melting point of 205-207°C. It is soluble in water, ethanol, and other organic solvents. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, as an analytical reagent, and as a biochemical and physiological agent. In
Scientific Research Applications
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It can also be used as an analytical reagent in the quantification of other compounds, such as amino acids and proteins. In addition, it can be used as a biochemical and physiological agent in the study of the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) is not yet fully understood. However, it is known to interact with proteins and enzymes in the body, which can lead to changes in their activity. In addition, it may interact with receptors on the surface of cells, leading to changes in the cells’ responses to hormones and other signals.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, promote wound healing, and reduce the risk of cancer. In addition, it has been shown to have protective effects against oxidative damage and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) in lab experiments is its availability and low cost. It is widely available and can be easily obtained from chemical suppliers. In addition, it is relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that this compound is toxic and should be handled with care. It is also important to note that it is only suitable for use in laboratory experiments and should not be used for clinical purposes.
Future Directions
There are a variety of potential future directions for 4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%). One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer, cardiovascular disease, and inflammatory conditions. In addition, further research could be done to explore its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. Finally, further research could be done to explore its potential use as an analytical reagent in the quantification of other compounds.
Synthesis Methods
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol (95%) can be synthesized by reacting 4-fluorophenol with 3-chloro-5-chloroacetophenone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and is usually completed within a few hours. The reaction yields an intermediate product, which can be further purified by crystallization or recrystallization.
properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-6-7(1-2-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYILPITXKBOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686059 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol | |
CAS RN |
1262001-24-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)











